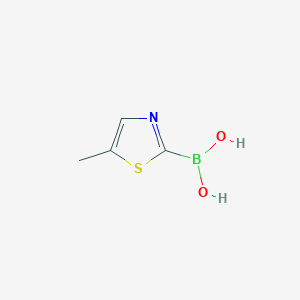

(5-Methylthiazol-2-yl)boronic acid

Übersicht

Beschreibung

This compound is a heterocyclic compound that contains a boronic acid functional group and a thiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiazol-2-yl)boronic acid typically involves the reaction of 5-methylthiazole with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-methylthiazole is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methylthiazol-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding thiazole oxides.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thiazole oxides, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that boronic acids, including (5-Methylthiazol-2-yl)boronic acid, exhibit significant anticancer properties. In studies involving prostate cancer cells, compounds similar to this compound have been shown to reduce cell viability significantly while maintaining the viability of healthy cells. For instance, certain boronic acid derivatives decreased cancer cell viability to as low as 33% at a concentration of 5 µM, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism underlying the anticancer activity of this compound often involves the inhibition of proteasome activity, which is crucial for regulating various cellular processes including apoptosis and cell cycle progression. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces cancer cell death .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects against various pathogens. Studies have reported that boronic acids exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, inhibition zones ranging from 7 to 13 mm were observed against Staphylococcus aureus and Escherichia coli when treated with specific boronic compounds .

Case Study: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was assessed alongside other boronic compounds. The results indicated that this compound could effectively inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections .

Biochemical Applications

Protein Interactions

this compound can interact with diols present in glycoproteins and other biomolecules through reversible covalent bonding. This property is exploited in biochemical assays to study protein interactions and enzyme activities. For instance, it can be used in the development of biosensors that detect specific biomolecules based on their interaction with boronic acids .

Nucleic Acid Synthesis

The compound has also found applications in nucleic acid synthesis, particularly in modified DNA and RNA synthesis. Its ability to form stable complexes with nucleotides enhances the efficiency of oligonucleotide synthesis, making it valuable in genetic engineering and therapeutic applications .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of functional polymers. These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength due to the incorporation of boron into their structure. Such materials are being explored for use in drug delivery systems and tissue engineering scaffolds.

Data Summary Table

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Reduced viability in cancer cells |

| Antimicrobial Properties | Inhibition of bacterial growth | Significant inhibition zones against pathogens |

| Biochemical Applications | Protein interaction studies | Enhanced detection sensitivity in biosensors |

| Nucleic Acid Synthesis | Modified DNA/RNA synthesis | Improved efficiency in oligonucleotide synthesis |

| Materials Science | Functional polymer development | Increased stability and mechanical properties |

Wirkmechanismus

The mechanism of action of (5-Methylthiazol-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylthiazole-5-boronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.

5-Methylthiazole-2-boronic acid: This compound is structurally similar but lacks the methyl group at the 5-position.

Uniqueness

(5-Methylthiazol-2-yl)boronic acid is unique due to its specific combination of a boronic acid functional group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

(5-Methylthiazol-2-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in cancer therapy and antimicrobial treatments.

This compound, with the chemical formula C₄H₆BNO₂S, features a boronic acid functional group attached to a methylthiazole ring. The synthesis of this compound typically involves the reaction of boronic acid derivatives with thiazole precursors under controlled conditions to yield the desired product. Various studies have reported methods for synthesizing boronic acids with different substituents, which can influence their biological activity and specificity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of boronic acids can selectively target cancer cells while sparing healthy cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects on prostate cancer cells, reducing cell viability significantly compared to healthy cell lines .

A study conducted using MCF-7 breast cancer cells revealed that the compound had an IC₅₀ value of 18.76 µg/mL, indicating a moderate cytotoxic effect against cancerous cells while showing no toxicity towards healthy cells . This selectivity makes it a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that boronic acid derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 7 to 13 mm depending on the specific compound and microorganism tested . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

- P2X3 Receptor Modulation : The P2X3 receptor is implicated in pain signaling pathways. Compounds targeting this receptor may offer pain relief by modulating nociceptive responses . Research suggests that boronic acids can act as antagonists at these receptors, potentially providing therapeutic benefits in pain management.

- Enzyme Inhibition : Studies have demonstrated that boronic acids can inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can affect neurotransmitter levels and has implications for neurodegenerative diseases .

Case Studies

- Prostate Cancer Cell Study : A study evaluated the effects of several boronic compounds on prostate cancer cells. The results indicated that specific derivatives reduced cell viability significantly while maintaining high viability in healthy cells. The cytotoxicity was assessed using MTS assays, confirming the selective action against cancerous tissues .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against Candida albicans and other pathogenic microorganisms. The compound's efficacy was measured by the zone of inhibition method, revealing its potential as an antimicrobial agent in clinical settings .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(5-methyl-1,3-thiazol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2S/c1-3-2-6-4(9-3)5(7)8/h2,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNYSZCITYZMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(S1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855697 | |

| Record name | (5-Methyl-1,3-thiazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190875-34-3 | |

| Record name | (5-Methyl-1,3-thiazol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.